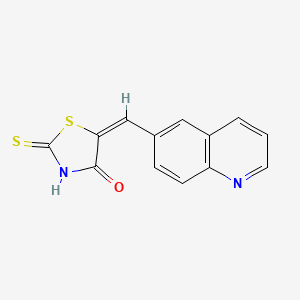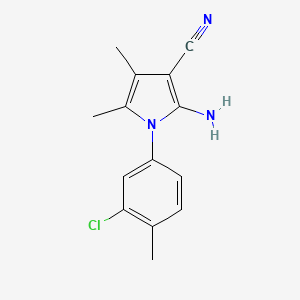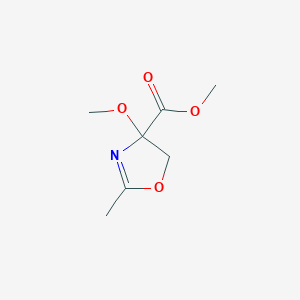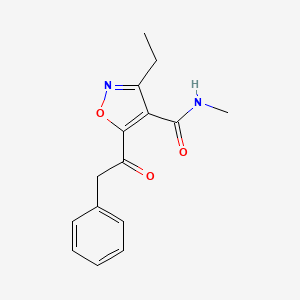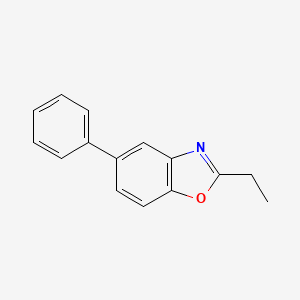
2-Ethyl-5-phenyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-phenylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of 2-Ethyl-5-phenylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring, with an ethyl group at the second position and a phenyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenylbenzo[d]oxazole can be achieved through various methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. For instance, the reaction of 2-aminophenol with 2-ethylbenzaldehyde under acidic conditions can yield 2-Ethyl-5-phenylbenzo[d]oxazole .
Another method involves the oxidative cyclization of 2-aminophenols with alcohols using iron-organic framework catalysts. This one-pot reaction can be carried out under heterogeneous catalysis conditions, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of 2-Ethyl-5-phenylbenzo[d]oxazole typically involves large-scale synthesis using optimized reaction conditions. The use of efficient catalysts and controlled reaction environments ensures high yield and purity of the compound. The scalability of the synthetic routes mentioned above makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
2-Ethyl-5-phenylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenylbenzo[d]oxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar in structure but lacks the ethyl group at the second position.
2-Methylbenzo[d]oxazole: Similar but has a methyl group instead of an ethyl group.
2-Ethylbenzo[d]thiazole: Similar but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-Ethyl-5-phenylbenzo[d]oxazole is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a scaffold for drug design and its effectiveness in various applications .
Properties
CAS No. |
402745-81-7 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-ethyl-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-2-15-16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
AEADBBUECVLTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


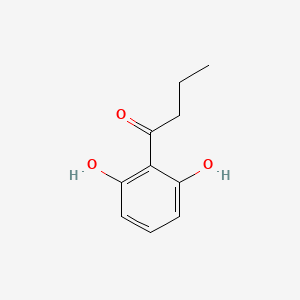

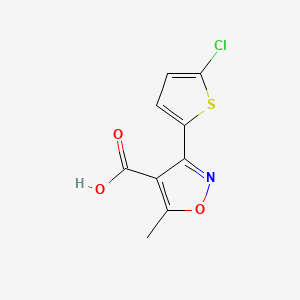

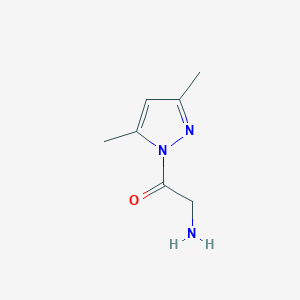
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
